Pyridinium, 1-heptyl-, chloride
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Overview
Description
Pyridinium, 1-heptyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is bonded to a heptyl group and a chloride ion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridinium, 1-heptyl-, chloride can be synthesized through the quaternization of pyridine with 1-heptyl chloride. The reaction typically involves the following steps:
Reactants: Pyridine and 1-heptyl chloride.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The mixture is refluxed for an extended period, usually around 40 hours.
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-heptyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions.
Acid-Base Reactions: As a pyridinium salt, it can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for halide exchange.
Acid-Base Reactions: These reactions typically occur in aqueous solutions where the pyridinium ion can donate a proton to form pyridine and a hydronium ion.
Major Products
Substitution Reactions: The major products depend on the substituting anion.
Acid-Base Reactions: The major products are pyridine and hydronium ions.
Scientific Research Applications
Pyridinium, 1-heptyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in gene delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners.
Mechanism of Action
The mechanism of action of pyridinium, 1-heptyl-, chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can interact with specific molecular targets, such as enzymes, to inhibit their activity .
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
N-Methylpyridinium Chloride: A related compound used in organic synthesis.
Uniqueness
Pyridinium, 1-heptyl-, chloride is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interaction with nonpolar environments, such as in surfactants and phase transfer catalysts .
Properties
CAS No. |
52584-70-0 |
---|---|
Molecular Formula |
C12H20ClN |
Molecular Weight |
213.75 g/mol |
IUPAC Name |
1-heptylpyridin-1-ium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
HNERUFRCYJJSNN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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